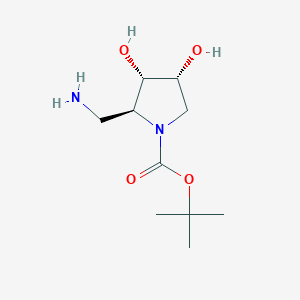
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and two hydroxyl groups attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves the protection of the amino and hydroxyl groups, followed by the formation of the pyrrolidine ring. Common synthetic routes include:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Formation of Pyrrolidine Ring: The protected amino group undergoes cyclization with appropriate dihydroxy precursors under controlled conditions.
Deprotection: The Boc group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, carbonyl compounds, and hydroxyl derivatives.
科学的研究の応用
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
作用機序
The mechanism of action of Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved include enzyme inhibition and receptor modulation, leading to various biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate: shares similarities with other tert-butyl esters and pyrrolidine derivatives.
This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of tert-butyl, aminomethyl, and dihydroxy groups, which provide a versatile platform for chemical modifications and biological interactions .
特性
IUPAC Name |
tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-5-7(13)8(14)6(12)4-11/h6-8,13-14H,4-5,11H2,1-3H3/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRGSCJEBNELD-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CN)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CN)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)
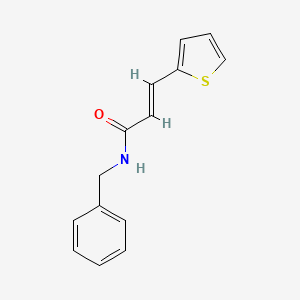
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373591.png)
![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)
![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)
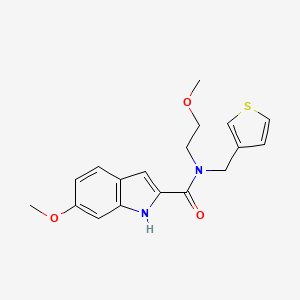
![7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2373598.png)
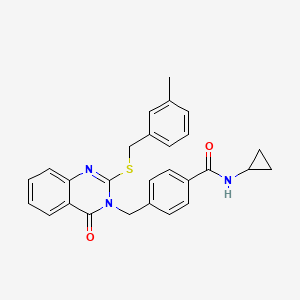
![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/new.no-structure.jpg)
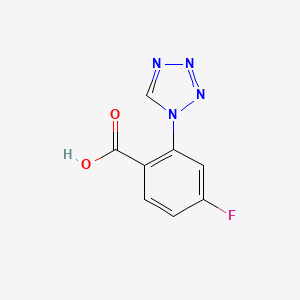
![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2373609.png)
